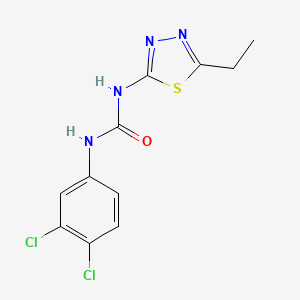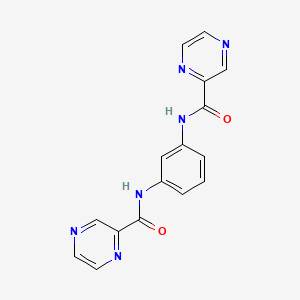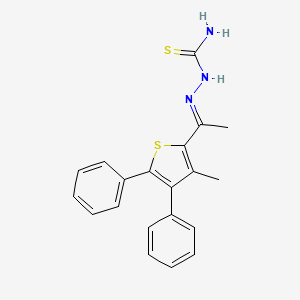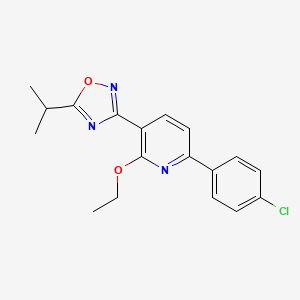
6-(4-chlorophenyl)-2-ethoxy-3-(5-isopropyl-1,2,4-oxadiazol-3-yl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(4-chlorophenyl)-2-ethoxy-3-(5-isopropyl-1,2,4-oxadiazol-3-yl)pyridine, also known as CEP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a member of the pyridine family and is known for its unique chemical structure and properties. In
作用機序
The mechanism of action of 6-(4-chlorophenyl)-2-ethoxy-3-(5-isopropyl-1,2,4-oxadiazol-3-yl)pyridine is not fully understood, but it is believed to act through multiple pathways. 6-(4-chlorophenyl)-2-ethoxy-3-(5-isopropyl-1,2,4-oxadiazol-3-yl)pyridine has been shown to inhibit the activity of various enzymes such as topoisomerase II and protein kinase C. It also modulates the activity of various signaling pathways such as the MAPK/ERK pathway and the NF-κB pathway. 6-(4-chlorophenyl)-2-ethoxy-3-(5-isopropyl-1,2,4-oxadiazol-3-yl)pyridine has also been shown to interact with various receptors such as the GABA receptor and the NMDA receptor.
Biochemical and Physiological Effects
6-(4-chlorophenyl)-2-ethoxy-3-(5-isopropyl-1,2,4-oxadiazol-3-yl)pyridine has been shown to have various biochemical and physiological effects. In cancer research, 6-(4-chlorophenyl)-2-ethoxy-3-(5-isopropyl-1,2,4-oxadiazol-3-yl)pyridine has been shown to induce apoptosis and inhibit angiogenesis. In inflammation research, 6-(4-chlorophenyl)-2-ethoxy-3-(5-isopropyl-1,2,4-oxadiazol-3-yl)pyridine has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In neurological disorder research, 6-(4-chlorophenyl)-2-ethoxy-3-(5-isopropyl-1,2,4-oxadiazol-3-yl)pyridine has been shown to have neuroprotective effects and improve cognitive function. 6-(4-chlorophenyl)-2-ethoxy-3-(5-isopropyl-1,2,4-oxadiazol-3-yl)pyridine has also been shown to have antioxidant properties and reduce oxidative stress.
実験室実験の利点と制限
6-(4-chlorophenyl)-2-ethoxy-3-(5-isopropyl-1,2,4-oxadiazol-3-yl)pyridine has several advantages for lab experiments. It is a stable compound that can be easily synthesized with high purity. It has shown promising results in various therapeutic applications and has a low toxicity profile. However, one limitation of 6-(4-chlorophenyl)-2-ethoxy-3-(5-isopropyl-1,2,4-oxadiazol-3-yl)pyridine is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the research of 6-(4-chlorophenyl)-2-ethoxy-3-(5-isopropyl-1,2,4-oxadiazol-3-yl)pyridine. One direction is to further investigate its potential therapeutic applications in cancer, inflammation, and neurological disorders. Another direction is to optimize its synthesis method to increase its solubility and bioavailability. Additionally, the mechanism of action of 6-(4-chlorophenyl)-2-ethoxy-3-(5-isopropyl-1,2,4-oxadiazol-3-yl)pyridine needs to be further elucidated to fully understand its therapeutic potential. Finally, the safety and toxicity profile of 6-(4-chlorophenyl)-2-ethoxy-3-(5-isopropyl-1,2,4-oxadiazol-3-yl)pyridine needs to be thoroughly investigated to ensure its safety for clinical use.
Conclusion
In conclusion, 6-(4-chlorophenyl)-2-ethoxy-3-(5-isopropyl-1,2,4-oxadiazol-3-yl)pyridine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its unique chemical structure and properties have made it a promising candidate for the treatment of various diseases such as cancer, inflammation, and neurological disorders. Further research is needed to fully understand its mechanism of action, optimize its synthesis method, and investigate its safety and toxicity profile.
合成法
The synthesis method of 6-(4-chlorophenyl)-2-ethoxy-3-(5-isopropyl-1,2,4-oxadiazol-3-yl)pyridine involves the reaction between 4-chloro-2-ethoxy-3-nitropyridine and 5-isopropyl-1,2,4-oxadiazol-3-amine in the presence of a reducing agent such as sodium borohydride. The reaction yields 6-(4-chlorophenyl)-2-ethoxy-3-(5-isopropyl-1,2,4-oxadiazol-3-yl)pyridine as a white crystalline solid with a melting point of 124-126°C. This synthesis method has been optimized to produce high yields of 6-(4-chlorophenyl)-2-ethoxy-3-(5-isopropyl-1,2,4-oxadiazol-3-yl)pyridine with high purity.
科学的研究の応用
6-(4-chlorophenyl)-2-ethoxy-3-(5-isopropyl-1,2,4-oxadiazol-3-yl)pyridine has been the subject of numerous scientific research studies due to its potential therapeutic applications. This compound has shown promising results in the treatment of various diseases such as cancer, inflammation, and neurological disorders. In cancer research, 6-(4-chlorophenyl)-2-ethoxy-3-(5-isopropyl-1,2,4-oxadiazol-3-yl)pyridine has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In inflammation research, 6-(4-chlorophenyl)-2-ethoxy-3-(5-isopropyl-1,2,4-oxadiazol-3-yl)pyridine has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In neurological disorder research, 6-(4-chlorophenyl)-2-ethoxy-3-(5-isopropyl-1,2,4-oxadiazol-3-yl)pyridine has been shown to have neuroprotective effects and improve cognitive function.
特性
IUPAC Name |
3-[6-(4-chlorophenyl)-2-ethoxypyridin-3-yl]-5-propan-2-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O2/c1-4-23-18-14(16-21-17(11(2)3)24-22-16)9-10-15(20-18)12-5-7-13(19)8-6-12/h5-11H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIISNWRYNYSOSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=N1)C2=CC=C(C=C2)Cl)C3=NOC(=N3)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Chlorophenyl)-2-ethoxy-3-[5-(propan-2-YL)-1,2,4-oxadiazol-3-YL]pyridine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2,6-dichlorobenzyl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5876358.png)
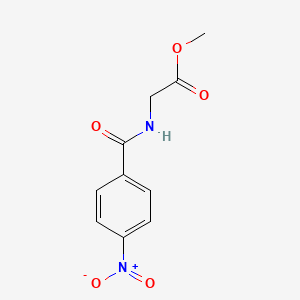



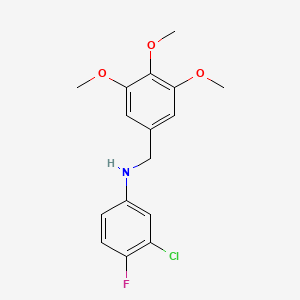

![1-[(2,4-dichloro-3-methylphenyl)sulfonyl]piperidine](/img/structure/B5876411.png)
![2-[(2-anilino-2-oxoethyl)thio]-N-(4-methylphenyl)acetamide](/img/structure/B5876421.png)
![{4-[(4-methylbenzoyl)amino]phenoxy}acetic acid](/img/structure/B5876423.png)
